molecular formula C7H11BrO B13480959 rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane

Cat. No.: B13480959
M. Wt: 191.07 g/mol
InChI Key: XWJGCNVUSVPYMU-FSDSQADBSA-N
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Description

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[321]octane is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo framework

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C7H11BrO/c8-6-2-1-5-3-7(6)9-4-5/h5-7H,1-4H2/t5-,6-,7-/m1/s1

InChI Key

XWJGCNVUSVPYMU-FSDSQADBSA-N

Isomeric SMILES

C1C[C@H]([C@H]2C[C@@H]1CO2)Br

Canonical SMILES

C1CC(C2CC1CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction. This method is highly regio- and diastereoselective, allowing for the efficient synthesis of complex bicyclo[3.2.1]octane scaffolds from readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides . The reaction is typically carried out under catalyst-free conditions, making it operationally simple and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its structure.

    Cycloaddition Reactions: The oxabicyclo framework allows for further cycloaddition reactions, expanding its utility in complex molecule synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxabicyclo compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.

    Material Science: Its properties can be exploited in the design of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The bromine atom and oxabicyclo framework allow it to participate in specific binding interactions and chemical reactions. These interactions can modulate biological pathways, making it useful in medicinal chemistry for targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for introducing bromine into complex molecules, which can be further modified through various chemical reactions.

Biological Activity

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is a bicyclic compound characterized by the presence of a bromine atom and an oxygen atom within its structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C7_7H11_{11}BrO
  • Molecular Weight : 191.0656 g/mol
  • CAS Number : 103708-51-6
  • SMILES : Br[C@@H]1CC[C@@H]2C[C@H]1OC2

The biological activity of this compound is largely attributed to its structural features:

  • Electrophilic Reactions : The bromine atom can participate in electrophilic substitution reactions, influencing the compound's reactivity with various biological targets.
  • Hydrogen Bonding : The oxygen atom within the bicyclic structure facilitates hydrogen bonding with biomolecules, enhancing its interaction specificity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted using human cell lines revealed that this compound possesses cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MCF7 (breast)20Cell cycle arrest
A549 (lung)25DNA damage response activation

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.

Cytotoxicity Assessment

In a separate study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The results showed that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 10 µM.

Comparison with Related Compounds

The biological activity of this compound can be compared to its halogenated analogs:

CompoundAntimicrobial ActivityCytotoxicity (IC50 µM)
This compoundYes15
rac-(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octaneModerate30
rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octaneLow>50

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